molecular formula C16H15NO4 B12603698 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one CAS No. 648416-64-2

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B12603698
CAS No.: 648416-64-2
M. Wt: 285.29 g/mol
InChI Key: DMIRBKWODMHLNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes hydroxyl, methyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves aldol condensation reactions. One common method involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one.

    Reduction: Formation of 3-hydroxy-2-methyl-3-(3-aminophenyl)-1-phenylpropan-1-one.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-4-pyrone: Another hydroxyl-containing compound with different structural features.

    3-Nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    Acetophenone: Another precursor used in the synthesis.

Uniqueness

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

648416-64-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H15NO4/c1-11(15(18)12-6-3-2-4-7-12)16(19)13-8-5-9-14(10-13)17(20)21/h2-11,16,19H,1H3

InChI Key

DMIRBKWODMHLNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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